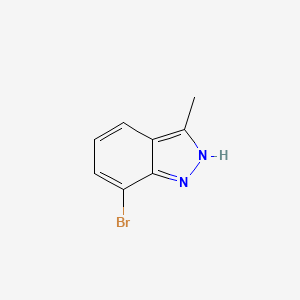

7-Bromo-3-methyl-1H-indazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDHQZBKTKFKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657243 | |

| Record name | 7-Bromo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-75-7 | |

| Record name | 7-Bromo-3-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromo-3-methyl-1H-indazole chemical structure and numbering

An In-Depth Technical Guide to 7-Bromo-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The document elucidates the molecule's core chemical structure, systematic numbering, and physicochemical properties. It further details a representative synthetic pathway, explaining the chemical principles behind the protocol, and discusses the compound's role as a valuable building block in the development of complex pharmaceutical agents. Safety and handling information are also provided. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and organic synthesis.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3] The specific substitution pattern on the indazole core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile template for drug design.

This compound is a specific derivative that combines two key functional groups: a bromine atom at the 7-position and a methyl group at the 3-position. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity. The methyl group at the C3 position influences the molecule's electronics and steric profile. This strategic functionalization makes this compound a valuable intermediate for constructing more elaborate molecules, particularly in the synthesis of pharmaceutical candidates.

Chemical Structure and Nomenclature

The accurate identification and description of a chemical entity are paramount for scientific communication and reproducibility. This section details the systematic naming and structural features of this compound.

IUPAC Nomenclature and Numbering

According to IUPAC guidelines for fused heterocyclic systems, the numbering of the indazole ring begins at the nitrogen atom of the pyrazole ring that bears a hydrogen atom (the 'indicated hydrogen'), designated as position 1. The numbering proceeds around the pyrazole ring first and then continues around the fused benzene ring.[4]

Following this system:

-

The nitrogen with the hydrogen atom is at position 1 .

-

The second nitrogen is at position 2 .

-

The methyl group is attached to carbon at position 3 .

-

The bromine atom is attached to carbon at position 7 .

Therefore, the unambiguous IUPAC name is This compound . It is important to note the existence of a tautomer, 7-Bromo-3-methyl-2H-indazole, where the single proton resides on the N2 nitrogen. The 1H-tautomer is generally the more stable and commonly referenced form.

Structural Diagram

The chemical structure and atom numbering are illustrated below.

Caption: Chemical structure and IUPAC numbering of this compound.

Physicochemical and Spectroscopic Profile

This section summarizes the known physical, chemical, and spectroscopic properties of the title compound.

Physical and Chemical Properties

The key properties of this compound are compiled in the table below.

| Property | Value | Source |

| CAS Number | 1159511-75-7 | |

| Molecular Formula | C₈H₇BrN₂ | |

| Molecular Weight | 211.06 g/mol | |

| Physical Form | Solid | |

| Purity | ≥96% | [5] |

| Boiling Point | 341.4 ± 22.0 °C (Predicted) | [5] |

| Density | 1.654 ± 0.06 g/cm³ (Predicted) | [5] |

| InChI Key | WCDHQZBKTKFKRJ-UHFFFAOYSA-N |

Spectroscopic Characteristics (Predicted)

While specific experimental spectra are not widely published, the expected spectroscopic signatures can be predicted based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic set of signals. A broad singlet in the downfield region (δ 10-13 ppm) would correspond to the N-H proton. A sharp singlet around δ 2.5 ppm would be indicative of the C3-methyl group. The aromatic region should display three distinct signals corresponding to the protons at C4, C5, and C6, likely appearing as a complex multiplet or a combination of doublets and triplets between δ 7.0-7.8 ppm, consistent with a trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals. The methyl carbon would appear upfield (around δ 10-15 ppm). The six aromatic carbons of the fused benzene ring and the two carbons of the pyrazole ring (C3 and C7a) would resonate in the typical aromatic region (δ 110-150 ppm).

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺) at m/z 210 and an (M+2)⁺ peak at m/z 212 of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Synthesis and Reaction Mechanism

Multiple strategies exist for the synthesis of the indazole core.[6] A plausible and well-established method for preparing this compound is the Jacobsen Indazole Synthesis . This approach involves the diazotization of an appropriately substituted aniline followed by reductive cyclization.

Proposed Synthetic Route: Jacobsen Synthesis

This route begins with 3-Bromo-2-methylaniline. The key steps are:

-

Diazotization: The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

Reductive Cyclization: The diazonium salt is then reduced, typically with a sulfite or bisulfite salt, which initiates an intramolecular cyclization to form the indazole ring.

Sources

7-Bromo-3-methyl-1H-indazole: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 7-Bromo-3-methyl-1H-indazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information on its core identifiers, predicted physicochemical properties, and likely synthetic pathways based on established indazole chemistry. Furthermore, it explores the broader context of substituted indazoles to highlight the potential applications and reactivity of this compound.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and neuroprotective properties.[1][3] The specific substitution pattern on the indazole core allows for the fine-tuning of a molecule's biological activity, making compounds like this compound valuable building blocks in the synthesis of novel therapeutic agents. The presence of a bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, while the methyl group at the 3-position can influence the molecule's steric and electronic properties, impacting its binding to biological targets.

Core Identifiers and Physicochemical Properties

Accurate identification is critical for any chemical entity in a research setting. The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 1159511-75-7 | [4] |

| IUPAC Name | This compound | N/A |

| Chemical Formula | C₈H₇BrN₂ | [4] |

| Molecular Weight | 211.06 g/mol | [4] |

| Canonical SMILES | CC1=NNc2c1cccc2Br | N/A |

| InChI Key | WCDHQZBKTKFKRJ-UHFFFAOYSA-N | [4] |

| Synonyms | 7-bromo-3-methyl-2H-indazole | [4] |

| Physical Form | Solid | [4] |

Note: While the IUPAC name is commonly accepted, it is always advisable to confirm with the latest nomenclature guidelines.

Synthesis of Substituted Indazoles: A Representative Protocol

Below is a representative protocol for the synthesis of a related compound, 7-bromo-1H-indazole, from 7-aminoindazole, which illustrates the key chemical transformations involved.[5] This can serve as a foundational method for developing a synthesis of the target molecule.

Protocol: Synthesis of 7-Bromo-1H-indazole from 7-Aminoindazole[5]

Causality: This protocol utilizes a Sandmeyer-type reaction. The amino group of 7-aminoindazole is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid (hydrobromic acid). The resulting diazonium salt is then displaced by a bromide ion, facilitated by a copper(I) bromide catalyst, to yield the desired 7-bromo-1H-indazole.

Materials:

-

7-Aminoindazole

-

Concentrated Hydrobromic Acid (HBr)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Water

-

Ice

Step-by-Step Methodology:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid and water.

-

Cool the solution to -10 °C using an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (1.0 eq) in water and cool the solution.

-

Slowly add the cold sodium nitrite solution to the 7-aminoindazole solution, maintaining the temperature below -5 °C.

-

Stir the reaction mixture at -5 °C for 15 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate vessel, dissolve copper(I) bromide (1.05 eq) in concentrated hydrobromic acid and cool the solution.

-

Add the cold cuprous bromide solution dropwise to the diazonium salt solution over 15 minutes, keeping the temperature below 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Dilute the mixture with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 7-bromo-1H-indazole can be further purified by column chromatography on silica gel.

-

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizing the Synthetic Workflow

Caption: General workflow for the synthesis of 7-bromo-1H-indazole.

Predicted Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the indazole ring system and the bromo substituent.

-

N-H Acidity and Alkylation: The proton on the pyrazole nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-arylation at the N1 or N2 position.

-

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The positions of substitution will be directed by the existing bromo and methyl groups.

-

Cross-Coupling Reactions: The C7-bromo substituent is a key functional group for synthetic diversification. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce a wide range of substituents at this position.

Given the broad biological activities of substituted indazoles, this compound is a promising starting material for the development of novel therapeutic agents in areas such as:

-

Oncology: Many indazole derivatives are potent kinase inhibitors.[2][6]

-

Inflammation and Pain: The indazole scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Infectious Diseases: Indazole derivatives have shown antibacterial and anti-HIV activities.[1][2]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, predictions can be made based on the analysis of related structures.

-

¹H NMR: The spectrum would be expected to show signals for the three aromatic protons on the benzene ring, a singlet for the C3-methyl group, and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the bromo and methyl substituents.

-

¹³C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic and pyrazole ring carbons, with the brominated carbon appearing at a predictable downfield shift.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Safety and Handling

Based on available safety data for this compound and related structures, the following precautions should be taken:

-

Hazard Statements: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects).

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.

-

Handling: Should be handled in a well-ventilated fume hood by trained personnel. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable, yet underexplored, building block for chemical synthesis and drug discovery. Its strategic placement of a methyl group and a versatile bromine handle on the privileged indazole scaffold makes it an attractive starting point for the development of novel compounds with potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

-

Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1149-1175. Available at: [Link]

-

Yadav, G., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6685. Available at: [Link]

-

Jadhav, A. M., et al. (2019). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. Available at: [Link]

-

Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7796-7815. Available at: [Link]

-

Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

-

Hayashi, S., et al. (2007). Supporting Information for "A General and Practical Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds". Wiley-VCH. Available at: [Link]

-

PubChem. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole. Retrieved from [Link]

-

Liu, Z., et al. (n.d.). Supporting Information for "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds". The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information for "Copper-Catalyzed Cascade Synthesis of 3-Substituted 1H-Indazoles from Oxime Acetates and Amines". (n.d.). Available at: [Link]

-

PubChemLite. (n.d.). Methyl 7-bromo-1h-indazole-3-carboxylate (C9H7BrN2O2). Retrieved from [Link]

-

Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

-

Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Wijesinghe, M., et al. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2022(2), M1382. Available at: [Link]

-

Elguero, J., et al. (2016). 13 C NMR of indazoles. ResearchGate. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 689-716. Available at: [Link]

-

Rapenne, G., et al. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. Available at: [Link]

-

Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms). Science of Synthesis, 12, 225-310. Available at: [Link]

-

Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-Bromo-3-methyl-1H-indazole: Properties, Synthesis, and Applications

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole derivatives are core components of numerous approved therapeutics, including the anti-cancer agent Pazopanib and the anti-inflammatory drug Benzydamine. The inherent ability of the indazole ring to exist in different tautomeric forms, primarily the more stable 1H- and the 2H-indazole, provides subtle yet critical vectors for modulating physicochemical properties and target engagement.

This guide focuses on a specific, strategically functionalized derivative: 7-Bromo-3-methyl-1H-indazole . The presence of a methyl group at the C3 position and a bromine atom at the C7 position equips this molecule with distinct features. The C7-bromo group serves as a key synthetic handle for introducing further molecular complexity via modern cross-coupling methodologies, while the C3-methyl group can influence binding interactions and metabolic stability. This combination makes this compound a highly valuable building block for researchers, particularly those in drug discovery programs targeting kinases, G-protein coupled receptors, and other enzyme systems. Its structural relationship to intermediates used in the synthesis of potent therapeutics, such as the anti-HIV capsid inhibitor Lenacapavir, underscores its contemporary relevance.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use in research and development.

General and Physical Properties

The core identifying information and key physical properties for this compound are summarized below. It is important to note that while some data is experimentally determined, properties such as boiling point and density are often computationally predicted for novel compounds and should be treated as estimates.

| Property | Value | Source(s) |

| CAS Number | 1159511-75-7 | [3][4] |

| Molecular Formula | C₈H₇BrN₂ | [3] |

| Molecular Weight | 211.06 g/mol | [3][5] |

| Physical Form | White to off-white solid | [3][4] |

| Predicted Boiling Point | 341.4 ± 22.0 °C | [3] |

| Predicted Density | 1.654 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 12.21 ± 0.40 | [3] |

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, its general solubility can be inferred from its structure and the behavior of similar heterocyclic compounds. It is expected to be poorly soluble in water but should exhibit good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol.[6] Its solubility in less polar solvents like dichloromethane (DCM) and ethyl acetate is likely to be moderate.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The N-H proton of the indazole ring will likely appear as a broad singlet far downfield (>10 ppm), characteristic of acidic protons. The three aromatic protons on the benzene ring should appear between 7-8 ppm, exhibiting coupling patterns (doublets and triplets) consistent with their positions. The methyl group at C3 would be a sharp singlet at approximately 2.5-2.7 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals. The methyl carbon would be found upfield (around 10-15 ppm). The six aromatic carbons of the benzene ring and the two carbons of the pyrazole ring would resonate in the 110-150 ppm region. The carbon bearing the bromine (C7) would be shifted due to the halogen's electronic effect.[9]

-

Mass Spectrometry: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key diagnostic feature would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br), i.e., at m/z = 210 and 212.[5]

Synthesis and Manufacturing

The construction of the 3-methyl-indazole core is a critical step. While a specific published procedure for this compound is elusive, a robust synthetic strategy can be proposed based on well-established indazole synthesis methodologies.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the cyclization of a suitably substituted phenylhydrazine derivative or a related precursor. The key disconnection breaks the N-N bond, leading back to a diazotized aniline, which in turn originates from a commercially available substituted aniline.

Caption: Retrosynthesis of this compound.

Proposed Synthetic Protocol via Jacobson Indazole Synthesis

This proposed protocol is adapted from established methods for synthesizing substituted indazoles from ortho-toluidine derivatives.[10] The core of this method is an intramolecular cyclization of an N-nitroso intermediate derived from the starting aniline.

Step 1: Diazotization of 2-Bromo-6-methylaniline

-

Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-bromo-6-methylaniline (1.0 eq) and a suitable acid (e.g., a mixture of acetic acid and propionic acid).

-

Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C.

-

Scientific Rationale: The diazotization reaction is highly exothermic. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt and to minimize side reactions.

-

-

Stirring: Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium intermediate.

Step 2: Intramolecular Cyclization and Work-up

-

Cyclization: Slowly warm the reaction mixture to room temperature. The cyclization often proceeds spontaneously upon warming as the diazonium group is attacked by the aromatic ring. In some cases, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

-

Scientific Rationale: This is an intramolecular electrophilic aromatic substitution reaction. The diazonium ion is a weak electrophile that attacks the electron-rich benzene ring to form the five-membered pyrazole ring.

-

-

Quenching: Once the reaction is complete (monitored by TLC or LC-MS), carefully pour the mixture into a beaker of ice water.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7-8. The product will typically precipitate or can be extracted with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Chemical Reactivity and Derivatization

The utility of this compound as a building block stems from its predictable reactivity at two key sites: the N-H position of the pyrazole ring and the C-Br bond of the benzene ring.

Electronic Nature and Tautomerism

Like most indazoles, this compound exists predominantly as the 1H-tautomer, which is thermodynamically more stable than the 2H-tautomer.[6] The N-H proton is acidic and can be removed by a suitable base, generating an indazolide anion. This anion is nucleophilic at both N1 and N2, leading to potential regioselectivity challenges in derivatization reactions.

Caption: Tautomerism and deprotonation of the indazole core.

Key Transformations

4.2.1 N-H Alkylation/Acylation Direct alkylation of the indazole N-H is a common transformation but often yields a mixture of N1 and N2 isomers.[11] The ratio of these products is highly dependent on the reaction conditions.

-

Kinetic vs. Thermodynamic Control: Reaction conditions can be tuned to favor one isomer. For instance, using sodium hydride in THF often favors the N1 product, which is typically the thermodynamically more stable isomer.[12][13] In contrast, different base/solvent combinations might favor the kinetically formed N2 product.

-

Steric and Electronic Effects: The substituents on the indazole ring and the nature of the alkylating agent also play a crucial role. Bulky electrophiles may preferentially react at the less hindered N1 position.

4.2.2 Palladium-Catalyzed Cross-Coupling at C7 The C7-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the facile formation of C-C, C-N, and C-O bonds, providing a powerful method for elaborating the indazole core.[14] The Suzuki-Miyaura coupling is particularly prevalent for creating biaryl structures.[15][16]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for coupling an arylboronic acid to the C7 position of this compound, adapted from procedures for similar substrates.[14]

-

Vessel Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

-

Scientific Rationale: The phosphine ligand (dppf) stabilizes the palladium(0) active species and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).

-

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Scientific Rationale: The base is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step. Water is often essential for this activation and to help solubilize the base. Degassing the solvent removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Heating: Heat the reaction mixture at 80-110 °C (or using microwave irradiation) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the residue by silica gel column chromatography to obtain the C7-arylated product.

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a high-potential building block for constructing complex molecules with therapeutic applications.

-

Scaffold for Kinase Inhibitors: The indazole core is a well-known "hinge-binding" motif for many protein kinases. The C3 and C7 positions provide vectors for extending substituents into different pockets of the ATP-binding site to achieve potency and selectivity.

-

Intermediate for Complex Heterocycles: As demonstrated by its relationship to intermediates for Lenacapavir, the functionalized indazole core is a robust platform for multi-step syntheses targeting novel antiviral, anticancer, and anti-inflammatory agents.[1][2]

-

Fragment-Based Drug Discovery (FBDD): Due to its size and functionality, this molecule is an ideal candidate for FBDD screening campaigns. Hits identified from such screens can be rapidly optimized using the reactive handles at the N1 and C7 positions.

Safety and Handling

Proper safety precautions are essential when working with any chemical reagent.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS07 | H302: Harmful if swallowed | [4] | |

| (No Pictogram) | H412: Harmful to aquatic life with long lasting effects | [4] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]

Conclusion

This compound emerges as a chemical entity of significant strategic importance for synthetic and medicinal chemists. While a complete experimental dataset on its properties is still developing, its core characteristics can be confidently predicted from established chemical principles and data from analogous structures. Its value lies in the orthogonal reactivity of its N-H site and its C7-bromo substituent, which provides a reliable and versatile platform for molecular elaboration. As the demand for novel, drug-like heterocyclic scaffolds continues to grow, the utility of well-designed building blocks like this compound in accelerating the discovery of new medicines is indisputable.

References

-

Abignente, E., & Sacchi, A. (1989). Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. Journal of the Chemical Society, Perkin Transactions 1, 1765-1768. [Link]

-

Chikha, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6595-6602. [Link]

- (Supporting Information). (n.d.). General Procedure for the Synthesis of 1H-Indazoles.

-

D'Angelo, N., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 107. [Link]

- (Supporting Information). (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- (Supporting Information). (2007). General Information on Spectroscopic Methods. Wiley-VCH.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Alam, S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2070–2085. [Link]

-

Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2686. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 6, 2026, from [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

-

PubChem. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole. Retrieved January 6, 2026, from [Link]

-

Zhang, Y., et al. (2020). Selective N7 Alkylation of 7-Azaindazoles. The Journal of Organic Chemistry, 85(11), 7558-7564. [Link]

-

ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 6, 2026, from [Link]

-

Keating, J. J., & Alam, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2070-2085. [Link]

-

Alam, S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). Methyl 7-bromo-1h-indazole-3-carboxylate (C9H7BrN2O2). Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-7-methyl-1H-indazole. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 6, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. Retrieved January 6, 2026, from [Link]

-

Collot, V., Dallemagne, P., Bovy, P. R., & Rault, S. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron, 55(22), 6917-6922. [Link]

-

Zhang, Z., et al. (2020). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 142(40), 16964-16970. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound , 96% , 1159511-75-7 - CookeChem [cookechem.com]

- 4. This compound | 1159511-75-7 [sigmaaldrich.com]

- 5. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 13. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Yoneda Labs [yonedalabs.com]

7-Bromo-3-methyl-1H-indazole solubility in organic solvents

An In-depth Technical Guide to the Solubility of 7-Bromo-3-methyl-1H-indazole in Organic Solvents

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and high-throughput screening. This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, offers a theoretical framework for predicting its solubility based on solvent properties, and presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the handling and application of this important intermediate.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, the solubility of a chemical entity is a foundational property that dictates its journey from a laboratory reagent to a potential therapeutic. For a synthetic intermediate like this compound, solubility directly impacts:

-

Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction medium is essential for achieving optimal reaction rates and yields, as most reactions occur in the solution phase.

-

Purification Efficiency: Solubility differences are the cornerstone of purification techniques like crystallization and chromatography. Selecting an appropriate solvent system is critical for isolating the target compound with high purity.

-

Biological Assays: For in vitro and in vivo studies, compounds must be solubilized, often in a vehicle co-solvent like Dimethyl Sulfoxide (DMSO), before being introduced to a biological system.[1] Poor solubility can lead to inaccurate and irreproducible results.

-

Formulation Development: The ultimate bioavailability of a drug is heavily dependent on its solubility. Understanding these properties early is crucial for designing effective delivery systems.

This guide moves beyond a simple data sheet to explain the underlying principles governing the solubility of this compound, empowering scientists to make informed decisions in solvent selection.

Physicochemical Profile of this compound

Understanding a molecule's inherent properties is the first step in predicting its behavior in different solvent environments. The structure of this compound—featuring a bicyclic aromatic indazole core, a bromine substituent, and a methyl group—creates a distinct physicochemical profile.

Table 1: Physicochemical Properties of this compound

| Property | Value / Prediction | Source |

| CAS Number | 1159511-75-7 | [2][3] |

| Molecular Formula | C₈H₇BrN₂ | [2] |

| Molecular Weight | 211.06 g/mol | [2] |

| Physical Form | Solid | [3][4] |

| Predicted Density | 1.654 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 341.4 ± 22.0 °C | [2] |

| Hydrogen Bond Donors | 1 (from the indazole N-H) | Calculated |

| Hydrogen Bond Acceptors | 1 (from the pyridine-like nitrogen) | Calculated |

| Predicted XLogP3 | ~2.3 - 2.8 | Based on isomers[5][6] |

The predicted XLogP3 value, a measure of lipophilicity, suggests that this compound is a moderately lipophilic compound. The presence of both a hydrogen bond donor (the N-H proton) and an acceptor site gives it the ability to interact with protic and polar solvents.

Theoretical Solubility Framework & Solvent Selection Strategy

The principle of "like dissolves like" provides a robust framework for predicting solubility.[7] This means solvents with similar polarity and hydrogen bonding characteristics to the solute are likely to be effective. We can categorize common laboratory solvents to anticipate their interaction with this compound.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipole moments but lack acidic protons. They are excellent at solvating polar molecules. Given the polar nature of the indazole ring, high solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . Indazole derivatives are generally known to be soluble in these solvents.[8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. Alcohols like Methanol and Ethanol are expected to be effective solvents due to their ability to engage in hydrogen bonding with the indazole N-H and nitrogen lone pair. Solubility in water is expected to be low due to the compound's overall lipophilicity from the aromatic rings and bromine atom.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack a significant dipole moment and cannot participate in hydrogen bonding. Due to the significant polarity of the indazole core, this compound is predicted to have poor solubility in nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate dipole moment. Moderate to good solubility is often observed for compounds like this, but their use is being discouraged due to safety and environmental concerns.[9][10]

Expert Insight: Beyond Solubility

In an industrial or drug development context, solvent selection transcends mere dissolving power. The choice must be defensible from a process safety, environmental, and regulatory standpoint.[11] Solvent selection guides, such as those developed by the CHEM21 consortium or major pharmaceutical companies, rank solvents based on safety, health, and environmental (SHE) criteria.[12][13] For example, while DMF is an excellent solvent, it is often flagged as "undesirable" due to toxicity concerns, prompting researchers to seek alternatives like DMSO or Cyrene where possible.[9]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[8] This protocol provides a self-validating system for generating reliable and reproducible data.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

2 mL glass vials with screw caps and PTFE septa

-

Analytical balance (4-decimal place)

-

Vortex mixer

-

Temperature-controlled orbital shaker or rotator

-

Calibrated positive displacement pipettes

-

0.22 µm syringe filters (ensure compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks for standard preparation

Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" is critical; enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting amount of ~5-10 mg is typically sufficient.

-

Causality: Starting with excess solid ensures that the final concentration measured represents the true saturation point of the solvent at that temperature.

-

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the chosen solvent into the vial. Securely cap the vial.

-

Equilibration: Place the vials in a temperature-controlled shaker, typically set to 25 °C (room temperature). Agitate the vials for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure true equilibrium is reached.

-

Causality: Continuous agitation and a prolonged incubation period are required for the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation & Sampling: After equilibration, remove the vials and allow them to stand undisturbed for at least 1 hour to let the undissolved solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.

-

Causality: Filtration is a critical self-validating step. It removes microscopic solid particles that would otherwise lead to a gross overestimation of the solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated HPLC method. This involves creating a calibration curve from stock solutions of known concentrations.

-

Data Reporting: Express the solubility in units of mg/mL or mM.

Data Presentation Template

Experimental results should be compiled into a clear, structured format for easy comparison.

Table 2: Thermodynamic Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mM) | Observations |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Value | Experimental Value | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Experimental Value | Experimental Value | |

| Methanol | Polar Protic | Experimental Value | Experimental Value | |

| Ethanol | Polar Protic | Experimental Value | Experimental Value | |

| Acetone | Polar Aprotic | Experimental Value | Experimental Value | |

| Acetonitrile | Polar Aprotic | Experimental Value | Experimental Value | |

| Ethyl Acetate | Moderately Polar | Experimental Value | Experimental Value | |

| Dichloromethane (DCM) | Chlorinated | Experimental Value | Experimental Value | |

| Toluene | Nonpolar | Experimental Value | Experimental Value | |

| Hexane | Nonpolar | Experimental Value | Experimental Value |

Visualizing the Workflow

A clear visual representation of the experimental protocol ensures procedural consistency and enhances understanding. The following diagram outlines the key stages of the shake-flask solubility determination method.

Caption: Workflow for determining thermodynamic solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust prediction of its behavior can be made based on its physicochemical properties. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols, and poorly soluble in nonpolar solvents. For researchers and drug developers, the provided shake-flask protocol offers a reliable method to generate the precise data needed for process optimization, screening, and formulation. By integrating theoretical understanding with rigorous experimental practice, scientists can fully leverage the synthetic potential of this valuable chemical intermediate.

References

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from LibreTexts. [Link]

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Tanta University. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole. PubChem Compound Database. Retrieved from [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from SALTISE. [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from UTSC. [Link]

-

De-Miguel, F. J., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry. [Link]

-

Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Retrieved from Purosolv. [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 7-Bromo-1H-indazole. Retrieved from Chemcasts. [Link]

-

University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. Retrieved from [Link]

-

University of York. (n.d.). Solvent Selection Guide. Department of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-7-methyl-1H-indazole. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2021). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound , 96% , 1159511-75-7 - CookeChem [cookechem.com]

- 3. This compound | 1159511-75-7 [sigmaaldrich.com]

- 4. 4-Bromo-3-methyl-1H-indazole | 1159511-73-5 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 12. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 13. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

A Technical Guide to the Physicochemical Characterization of 7-Bromo-3-methyl-1H-indazole: Melting and Boiling Points

For distribution to researchers, scientists, and drug development professionals.

Abstract

7-Bromo-3-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, such as melting and boiling points, is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the available data, theoretical considerations, and detailed experimental protocols for the determination of the melting and boiling points of this compound. While a definitive experimental melting point is not widely reported in the literature, this guide offers a robust framework for its empirical determination and contextualizes its predicted boiling point within the broader family of substituted indazoles.

Introduction: The Significance of this compound

Indazoles are a class of bicyclic heterocyclic compounds that are isosteric with indoles and benzimidazoles, granting them a privileged status in drug discovery.[1] The indazole scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The specific substitution pattern of a bromine atom at the 7-position and a methyl group at the 3-position of the 1H-indazole core in this compound creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules.

Accurate determination of the melting and boiling points is a critical first step in the characterization of any new chemical entity. These fundamental physical constants provide a primary indication of purity, inform the selection of appropriate purification techniques (e.g., recrystallization, distillation), and are essential for the development of stable formulations.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂ | |

| Molecular Weight | 211.06 g/mol | |

| Physical Form | Solid | |

| Predicted Boiling Point | 341.4 ± 22.0 °C | [3] |

| Melting Point | Not Reported | N/A |

The absence of a reported experimental melting point in the scientific literature underscores the novelty of this specific isomer and highlights the importance of empirical determination for researchers working with this compound.

For comparative context, the physical properties of related bromo-methyl-indazole isomers are presented below:

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 7-Bromo-1-methyl-1H-indazole | 1000576-59-9 | Not Reported | 293.6 at 760 mmHg |

| 7-Bromo-1H-indazole | 53857-58-2 | 126-130 | Not Reported |

| 4-Bromo-3-methyl-1H-indazole | 1159511-73-5 | Solid (no value) | Not Reported |

The variation in melting and boiling points among these isomers, despite having the same molecular formula, is a direct consequence of the different substitution patterns on the indazole ring. These differences influence the intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, which in turn dictate the energy required for phase transitions.[4]

Experimental Determination of Melting and Boiling Points

Given the lack of a reported experimental melting point for this compound, the following sections provide detailed, best-practice protocols for its determination.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

The capillary method is a widely used and reliable technique for determining the melting point of a solid.[5]

Protocol:

-

Sample Preparation:

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).[5]

-

The recorded range is the melting point of the substance.

-

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Boiling Point Determination.

Conclusion

The melting and boiling points are indispensable physicochemical parameters for the comprehensive characterization of this compound. While a predicted boiling point is available, the absence of an experimentally determined melting point in the current literature necessitates empirical investigation. The protocols detailed in this guide provide a robust framework for researchers to accurately and reliably determine these crucial properties. Such data will not only contribute to the fundamental understanding of this compound but also facilitate its advancement in various scientific and industrial applications.

References

- Determination of Melting Points. (n.d.).

-

What is Melting Point? (n.d.). Mettler Toledo. Retrieved from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

- Melting Point Chapter 11. (n.d.). Retrieved from a general chemistry textbook or resource.

- Cerecetto, H., & Gerpe, A. (2006).

-

Heterocyclic compound - Melting, Boiling, Points. (n.d.). Encyclopædia Britannica. Retrieved from [Link]

- Melting point determination. (n.d.).

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(15), 3488.

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

- Determination of Boiling Point (B.P). (n.d.).

- Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques. (1993). Journal of Chemical Information and Computer Sciences, 33(4), 560–569.

- BOILING POINT DETERMINATION. (n.d.).

- Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (2006). University of Lisbon - ULisboa Research Portal.

- Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (2006). The University of Groningen research portal.

-

7-Bromo-3-iodo-1-methyl-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound , 96% , 1159511-75-7 - CookeChem [cookechem.com]

- 4. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 5. mt.com [mt.com]

- 6. uomus.edu.iq [uomus.edu.iq]

Spectroscopic Data for 7-Bromo-3-methyl-1H-indazole: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 7-Bromo-3-methyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with expert interpretation to serve as a practical reference for the characterization of this and similar molecules.

Introduction: The Structural Significance of this compound

Indazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. The specific substitution pattern of this compound, with a bromine atom on the benzene ring and a methyl group on the pyrazole ring, creates a unique electronic and steric environment. This, in turn, imparts distinct spectroscopic features that are crucial for its unambiguous identification and characterization.

Accurate spectroscopic analysis is the cornerstone of chemical synthesis and drug development, ensuring structural integrity, purity, and batch-to-batch consistency. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a framework for its analysis.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic output. Understanding this relationship is key to interpreting the data effectively.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum will account for all non-exchangeable protons in the molecule. The aromatic region will be of particular diagnostic value.

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | 10.0 - 12.0 | broad singlet | - | The indazole N-H proton is typically deshielded and appears as a broad signal due to quadrupole broadening and exchange. |

| H-4 | ~7.5 | doublet | ~8.0 | Experiences deshielding from the adjacent bromine atom and shows coupling to H-5. |

| H-5 | ~7.1 | triplet | ~8.0 | Coupled to both H-4 and H-6, appearing as a triplet. |

| H-6 | ~7.3 | doublet | ~8.0 | Coupled to H-5. |

| -CH₃ | ~2.5 | singlet | - | The methyl group at the C3 position is a singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments. The presence of the bromine atom will have a notable effect on the chemical shift of the carbon to which it is attached.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to the solvent peak at 77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | ~142 | The carbon bearing the methyl group. |

| C3a | ~122 | Aromatic carbon at the ring junction. |

| C4 | ~121 | Aromatic CH carbon. |

| C5 | ~128 | Aromatic CH carbon. |

| C6 | ~123 | Aromatic CH carbon. |

| C7 | ~110 | The carbon atom directly attached to the bromine will be significantly shielded. |

| C7a | ~140 | Aromatic carbon at the ring junction. |

| -CH₃ | ~12 | The methyl carbon, typically found in the upfield region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H Stretch | 3100 - 3300 | Medium | Stretching of the nitrogen-hydrogen bond in the indazole ring. |

| C-H Stretch (sp²) | 3000 - 3100 | Medium | Stretching of the carbon-hydrogen bonds on the aromatic ring. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | Stretching of the carbon-hydrogen bonds of the methyl group. |

| C=C Stretch | 1450 - 1600 | Medium | Aromatic carbon-carbon double bond stretching vibrations. |

| C-N Stretch | 1300 - 1400 | Medium | Carbon-nitrogen bond stretching within the heterocyclic ring. |

| C-Br Stretch | 500 - 600 | Strong | Stretching of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can give clues about the structure.

Expected Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope. For C₈H₇⁷⁹BrN₂, the expected m/z would be approximately 210, and for C₈H₇⁸¹BrN₂, it would be approximately 212.

-

Key Fragmentation: The fragmentation pattern of indazoles can be complex. A common fragmentation pathway involves the loss of N₂ (28 Da) from the molecular ion. Another likely fragmentation is the loss of a methyl radical (CH₃, 15 Da).

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data based on its chemical structure and the principles of spectroscopy. While experimental data should always be the final arbiter of a compound's identity and purity, this document serves as a robust predictive framework for scientists working with this important heterocyclic molecule.

References

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link][1][2][3]

Sources

7-Bromo-3-methyl-1H-indazole molecular weight and formula

An In-Depth Technical Guide to 7-Bromo-3-methyl-1H-indazole: Properties, Synthesis, and Applications

Abstract

This compound is a substituted heterocyclic compound built upon the indazole scaffold, a core motif recognized as a "privileged structure" in medicinal chemistry.[1][2] Its unique arrangement of a bromine atom at the 7-position and a methyl group at the 3-position makes it a highly versatile and valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. The bromine atom serves as a key functional handle for derivatization via cross-coupling reactions, while the methyl group influences the molecule's steric and electronic properties. This guide provides a comprehensive technical overview of this compound, detailing its core molecular profile, a reasoned synthetic protocol, its applications as a synthetic intermediate, and essential safety and handling information for laboratory professionals.

Core Molecular Profile

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of many biologically active compounds due to its ability to engage in various non-covalent interactions with biological targets.[3] The specific substitution pattern of this compound endows it with distinct chemical reactivity, making it a strategic precursor in multi-step synthetic campaigns.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrN₂ | [4] |

| Molecular Weight | 211.06 g/mol | [4][5] |

| CAS Number | 1159511-75-7 | [4] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Boiling Point (Predicted) | 341.4 ± 22.0 °C | [4] |

| Density (Predicted) | 1.654 ± 0.06 g/cm³ | [4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be approached through various classical and modern methodologies. A common and effective strategy involves the cyclization of appropriately substituted phenylhydrazines or related precursors. For this compound, a logical approach is a variation of the Fischer indole synthesis, adapted for indazole formation, or a related intramolecular cyclization.

The causality behind the chosen synthetic pathway is rooted in the accessibility of starting materials and the regiochemical control required to achieve the desired 7-bromo-3-methyl substitution pattern. The following protocol is a representative method adapted from established indazole synthesis principles.[6][7]

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, emphasizing the key transformation and subsequent validation steps.

Caption: Conceptual workflow for the synthesis and validation of this compound.

Detailed Experimental Protocol

This protocol describes a plausible synthesis route. Researchers must first ensure all safety precautions are in place.

-

Formation of the Hydrazine Intermediate:

-

To a cooled (0-5 °C) solution of 2-bromo-6-methylaniline in concentrated hydrochloric acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The causality for this low temperature is to prevent the decomposition of the unstable diazonium salt intermediate.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution. This reduction step is exothermic and requires careful temperature control to ensure a high yield of the corresponding hydrazine hydrochloride salt.

-

Isolate the precipitated (2-bromo-6-methylphenyl)hydrazine hydrochloride by filtration, wash with cold water, and dry under vacuum.

-

-

Cyclization to form the Indazole Ring:

-

Suspend the (2-bromo-6-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add a slight excess of acetaldehyde (or a protected equivalent like paraldehyde) to the suspension.

-

Heat the mixture to reflux for several hours. The acid from the hydrochloride salt catalyzes the condensation and subsequent intramolecular cyclization to form the indazole ring. The elevated temperature provides the necessary activation energy for the ring-closing reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a base like sodium bicarbonate solution.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This step is critical for removing unreacted starting materials and side products, ensuring the final product's high purity.

-

-

Structural Validation:

-

Confirm the identity and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and mass spectrometry (see Section 4).

-

Applications in Research and Drug Development

The true value of this compound lies in its utility as a chemical scaffold. The bromine atom at the 7-position is a particularly attractive feature for medicinal chemists. It serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the strategic attachment of a wide array of aryl, heteroaryl, alkyl, and amino groups, enabling the systematic exploration of the chemical space around the indazole core to optimize biological activity.

Many approved drugs, such as the anti-inflammatory agent Benzydamine and the oncology drug Niraparib, feature the indazole core, demonstrating its clinical relevance.[3][8] Compounds derived from substituted indazoles are investigated for a multitude of therapeutic applications, including as anti-cancer, anti-inflammatory, and anti-viral agents.[1][9]

Utility as a Synthetic Scaffold

The diagram below illustrates the role of this compound as a starting point for generating a library of diverse chemical entities for high-throughput screening in drug discovery programs.

Caption: Strategic use of this compound as a scaffold for library synthesis in drug discovery.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product. The following data are typical expectations for confirming the structure of this compound.

Table 2: Expected Analytical Data

| Technique | Expected Observations |